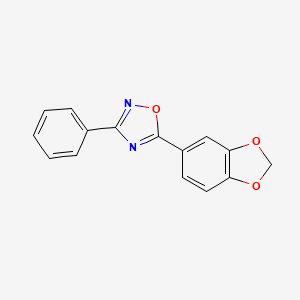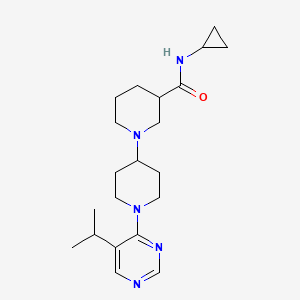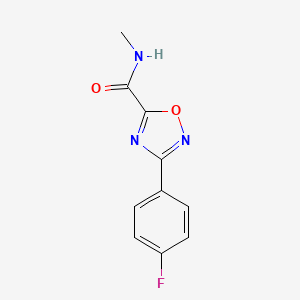
5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies suggest that it may exert its therapeutic effects by modulating various cellular signaling pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Moreover, it has been reported to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Moreover, this compound has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Moreover, this compound has been reported to have low toxicity, making it a safe option for preclinical studies. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, this compound may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Furthermore, future studies may investigate the synergistic effects of this compound with other drugs, which may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with phenyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with phenyl hydrazine to form the desired oxadiazole.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. Moreover, this compound has been studied for its neuroprotective effects and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-2-4-10(5-3-1)14-16-15(20-17-14)11-6-7-12-13(8-11)19-9-18-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXQDONPMWOHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5334557.png)

![4-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-N-ethyl-2-morpholinecarboxamide](/img/structure/B5334570.png)
![3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine](/img/structure/B5334573.png)
![2-[2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoethoxy]phenol](/img/structure/B5334585.png)

![4-[4-(2-pyrimidinyloxy)benzoyl]morpholine](/img/structure/B5334597.png)

![1-(2-{[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5334605.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5334614.png)
![4-chloro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5334622.png)
![9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid](/img/structure/B5334644.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]azocane](/img/structure/B5334648.png)
![N-(5-methylisoxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5334668.png)
